![molecular formula C12H15NO3 B2853419 Ethyl oxo[(1-phenylethyl)amino]acetate CAS No. 333319-62-3](/img/structure/B2853419.png)

Ethyl oxo[(1-phenylethyl)amino]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

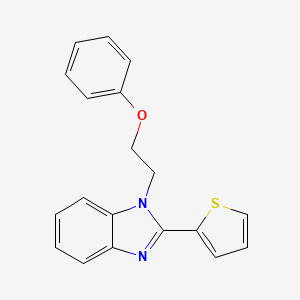

Ethyl oxo[(1-phenylethyl)amino]acetate is a chemical compound with the linear formula C12H15NO3 . It has a molecular weight of 221.25 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

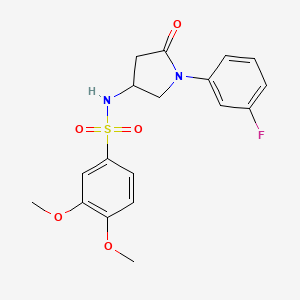

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H15NO3 . This indicates that it contains 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Scientific Research Applications

Novel Synthesis of α-Ketoamide Derivatives

Ethyl oxo[(1-phenylethyl)amino]acetate plays a role in the synthesis of novel α-ketoamide derivatives, which are synthesized via the ring opening of N-acylisatin. This process involves reacting N-acetylisatin with 4-aminobenzoic acid, followed by coupling with different amino acid esters using OxymaPure/DIC as a coupling reagent. This method results in α-ketoamide derivatives with excellent yield and purity, showcasing the utility of this compound in facilitating efficient synthesis processes in organic chemistry (El‐Faham et al., 2013).

Peptide Synthesis Enhancement

The compound has been identified as an effective additive in the carbodiimide approach for peptide synthesis, improving coupling efficiency and inhibiting racemization. It offers advantages over traditional additives like HOBt and HOAt, demonstrating superior performance in automated and manual synthesis settings. This advancement is significant for peptide chemistry, providing a safer and more efficient alternative for peptide bond formation (Subirós‐Funosas et al., 2009).

Biotransformation Studies

Research has explored the hydrolysis of acetates using this compound with potato and topinambur tubers. This process leads to the production of alcohols, which are then oxygenated to ketones. Such biotransformations underscore the potential of this compound in enzymatic reactions and organic synthesis, providing insights into its applications in natural product chemistry and bio-catalysis (Mironowicz, 1998).

Advances in Acylation Chemistry

This compound-based reagents have been instrumental in advancing acylation methodologies, particularly in peptide, amide, and ester bond formation. The review of recent developments highlights the compound's role in enhancing acylation reactions, offering alternatives to traditional methods and contributing to the efficiency and efficacy of synthetic processes in medicinal chemistry and drug development (Subirós‐Funosas et al., 2014).

Beyond Solid-Phase Peptide Synthesis

Further research emphasizes the versatility of OxymaPure [this compound] in peptide chemistry, extending its applications beyond solid-phase synthesis to solution-phase chemistry. This exploration showcases the compound's broad utility in peptide synthesis, highlighting its role in minimizing side reactions and enhancing the overall efficiency of peptide bond formation in various synthetic approaches (Manne et al., 2020).

Safety and Hazards

properties

IUPAC Name |

ethyl 2-oxo-2-(1-phenylethylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-16-12(15)11(14)13-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAFKJXSVRFGNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC(C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2853336.png)

![2-Amino-6-(3-methylbenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2853338.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2853341.png)

![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2853348.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2853357.png)